molecular formula C23H24O2 B14381073 1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) CAS No. 89592-62-1

1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)

Cat. No.: B14381073
CAS No.: 89592-62-1
M. Wt: 332.4 g/mol
InChI Key: UORBSRFANHBYCM-UHFFFAOYSA-N
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Description

1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a propane-1,3-diyl linkage between two phenylene groups, each substituted with a 2-methylprop-2-en-1-one moiety

Preparation Methods

The synthesis of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propane-1,3-diyl Linkage: This step involves the reaction of a propane-1,3-diyl precursor with appropriate phenylene derivatives.

    Substitution with 2-Methylprop-2-en-1-one: The phenylene groups are then functionalized with 2-methylprop-2-en-1-one through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the 2-methylprop-2-en-1-one moieties to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylene rings or the 2-methylprop-2-en-1-one groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) include:

    1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-chloroethan-1-one): Differing by the substitution of chloroethan-1-one groups instead of 2-methylprop-2-en-1-one.

    1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-bromoethan-1-one): Featuring bromoethan-1-one groups.

The uniqueness of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications compared to its analogs.

Properties

CAS No.

89592-62-1

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-1-[2-[3-[2-(2-methylprop-2-enoyl)phenyl]propyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C23H24O2/c1-16(2)22(24)20-14-7-5-10-18(20)12-9-13-19-11-6-8-15-21(19)23(25)17(3)4/h5-8,10-11,14-15H,1,3,9,12-13H2,2,4H3

InChI Key

UORBSRFANHBYCM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1CCCC2=CC=CC=C2C(=O)C(=C)C

Origin of Product

United States

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